2-Fluoro-5-iodo-4-methylphenylboronic acid
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Overview
Description
2-Fluoro-5-iodo-4-methylphenylboronic acid is an organoboron compound that has gained attention in various fields of scientific research. It is characterized by the presence of fluorine, iodine, and a boronic acid group attached to a phenyl ring. This compound is particularly valuable in organic synthesis and medicinal chemistry due to its unique reactivity and functional group compatibility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-iodo-4-methylphenylboronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. The process generally includes the following steps:
Bromination/Iodination: The starting material, 4-methylphenylboronic acid, undergoes halogenation to introduce the iodine atom at the 5-position.
Coupling Reaction: The halogenated intermediate is then subjected to Suzuki-Miyaura coupling with a suitable boronic acid derivative under palladium catalysis and basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-iodo-4-methylphenylboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from these reactions include biaryl compounds, boronic esters, and various substituted phenyl derivatives .
Scientific Research Applications
2-Fluoro-5-iodo-4-methylphenylboronic acid has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Material Science: Utilized in the development of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-iodo-4-methylphenylboronic acid in chemical reactions involves the formation of transient intermediates that facilitate the transfer of functional groups. In Suzuki-Miyaura coupling, the palladium catalyst undergoes oxidative addition, transmetalation, and reductive elimination to form the desired biaryl product .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-methoxyphenylboronic acid
- 2-Fluoro-4-methylphenylboronic acid
- 5-Iodo-2-methylphenylboronic acid
Uniqueness
2-Fluoro-5-iodo-4-methylphenylboronic acid is unique due to the presence of both fluorine and iodine atoms, which impart distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of complex molecules and in applications requiring specific functional group transformations .
Properties
Molecular Formula |
C7H7BFIO2 |
---|---|
Molecular Weight |
279.85 g/mol |
IUPAC Name |
(2-fluoro-5-iodo-4-methylphenyl)boronic acid |
InChI |
InChI=1S/C7H7BFIO2/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3,11-12H,1H3 |
InChI Key |
PPLIMVZXYPXERZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1F)C)I)(O)O |
Origin of Product |
United States |
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